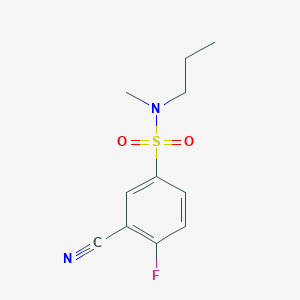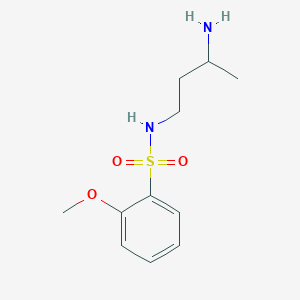
N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide (MPIS) is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in cellular signaling pathways. In
作用机制
N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to target proteins, which disrupts cellular signaling pathways. CK2 is involved in the regulation of many proteins, including transcription factors, cell cycle regulators, and kinases. This compound has been shown to inhibit the activity of CK2 in vitro and in vivo, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in cancer cells. This compound has also been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce tumor growth and improve survival in animal models of cancer.
实验室实验的优点和局限性
N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide has several advantages as a tool for studying CK2. It is a highly selective inhibitor of CK2 and does not affect other protein kinases. This compound is also stable and can be used in a variety of experimental conditions. However, this compound has some limitations. It has low solubility in water, which can limit its use in certain experiments. This compound also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide. One area of interest is the development of more potent and selective CK2 inhibitors. Another area of interest is the use of this compound as a therapeutic agent for cancer and other diseases. Researchers are also investigating the role of CK2 in other cellular processes, such as autophagy and circadian rhythms. This compound may be a valuable tool for studying these processes.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of CK2 that has shown promise as a tool for studying cellular signaling pathways. This compound has a variety of biochemical and physiological effects and has been used to investigate the role of CK2 in cancer and other diseases. While this compound has some limitations, it has several advantages as a tool for studying CK2. Future research on this compound may lead to the development of new therapeutic strategies for cancer and other diseases.
合成方法
The synthesis of N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide involves the reaction of N-methylpyrrolidine with isoquinoline-5-sulfonyl chloride in the presence of a base. The reaction yields this compound as a white crystalline solid. The synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide has shown promise as a tool for studying the role of CK2 in cellular signaling pathways. CK2 is a ubiquitous protein kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant CK2 activity has been linked to various diseases, including cancer, neurodegenerative diseases, and inflammation. This compound has been used to investigate the role of CK2 in these diseases and to develop potential therapeutic strategies.
属性
IUPAC Name |
N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-17(12-5-7-16-10-12)20(18,19)14-4-2-3-11-9-15-8-6-13(11)14/h2-4,6,8-9,12,16H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKFZMYYJUNAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Methylaminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7569897.png)

![Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569911.png)
![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(2,4-Dimethylphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569933.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569937.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569946.png)

![2-Cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone](/img/structure/B7569963.png)
![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)

![3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7569993.png)
